ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethylphenyl group, and an imidazole ring
Scientific Research Applications
Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, while the imidazole ring plays a crucial role in its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
- Benzenepropanoic acid, ethyl ester
Uniqueness
Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is unique due to its combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c1-2-30-18(27)12-31-19-24-11-17(13-5-3-8-16(9-13)26(28)29)25(19)15-7-4-6-14(10-15)20(21,22)23/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQDWHBHGYGXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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